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Compound of Interest

1,2,3,4-Tetrahydro-1,7-
Compound Name:
naphthyridine

Cat. No.: B080053

The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry,
with its derivatives exhibiting a wide range of biological activities. This technical guide provides
a comprehensive overview of the structure-activity relationships (SAR) of 1,7-naphthyridine
analogs, focusing on their anticancer, anti-inflammatory, and central nervous system (CNS)
activities. This document is intended for researchers, scientists, and drug development
professionals, offering a detailed summary of quantitative data, experimental protocols, and
visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity

Derivatives of 1,7-naphthyridine have demonstrated significant potential as anticancer agents,
targeting various mechanisms to inhibit tumor growth.

Inhibition of PIP4K2A

A significant body of research has focused on 1,7-naphthyridine analogs as inhibitors of
Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated
in cancer cell proliferation and survival.[1] The inhibitory activities of a series of these analogs
are summarized in Table 1.

Table 1: SAR of 1,7-Naphthyridine Analogs as PIP4K2A Inhibitors
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Compound ID R* R? PIP4K2A ICso (nM)

1 H 2-ethoxyphenyl 6.6

2 H 2-methoxyphenyl 13
2.

3 H (trifluoromethoxy)phen 23
vl

4 H 2-chlorophenyl 33

5 H 2-fluorophenyl 48

6 H phenyl 230

7 Cl 2-ethoxyphenyl 3.1

8 Cl 2-methoxyphenyl 4.5
2.

9 Cl (trifluoromethoxy)phen 11
vl

10 Cl 2-chlorophenyl 15

11 Cl 2-fluorophenyl 22

12 Cl phenyl 110

13 Br 2-ethoxyphenyl 2.8

14 Br 2-methoxyphenyl 4.2
2.

15 Br (trifluoromethoxy)phen 9.8
yl

16 Br 2-chlorophenyl 14

17 Br 2-fluorophenyl 20

18 Br phenyl 98
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Data extracted from a study on 1,7-naphthyridine analogs, which provides a basis for
understanding the SAR of the 5-Bromo-8-chloro-1,7-naphthyridine scaffold.[1]

Key SAR Observations:

o Substitution at the 5-position (R*): The introduction of a halogen atom (Cl or Br) at the 5-
position of the 1,7-naphthyridine core generally leads to a significant increase in inhibitory
potency against PIP4K2A compared to the unsubstituted analog (R*=H).[1] Bromo-
substituted analogs consistently demonstrated the highest potency.[1]

o Substitution at the 8-position (R2): The nature of the substituent at the 8-position also plays a
crucial role in determining the inhibitory activity. An ethoxy group at the ortho position of the
phenyl ring (as in compounds 1, 7, and 13) consistently resulted in the most potent inhibitors
within each series (H, Cl, and Br at R?). The potency generally decreases with other ortho-
substituents in the order: ethoxy > methoxy > trifluoromethoxy > chloro > fluoro >
unsubstituted phenyl.

Cytotoxicity against Cancer Cell Lines

Other 1,7-naphthyridine derivatives have exhibited direct cytotoxic effects against various
cancer cell lines. For instance, the naturally occurring alkaloid Bisleuconothine A has shown
potent antiproliferative activity against several human colon cancer cell lines by inhibiting the
Wnt signaling pathway.[2] Additionally, a series of 2,4-disubstituted-1,7-naphthyridines has
been investigated, with compound 17a showing significant cytotoxicity.[2]

Table 2: Anticancer Activity of Other 1,7-Naphthyridine Derivatives
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Compound Target/Mechanism Cell Line ICso0
Bisleuconothine A Whnt Signaling Inhibitor  SW480 (colon) 2.74 uM
HCT116 (colon) 3.18 uM
HT29 (colon) 1.09 uM
SW620 (colon) 3.05 uM
MOLT-3
17a Not specified (lymphoblastic 9.1+2.0uM
leukemia)

HelLa (cervical
) 13.2+0.7 uM
carcinoma)

HL-60 (promyeloblast) 8.9+ 2.2 uM

Data for Bisleuconothine A from Wong et al. and for 17a from a study on 2,4-disubstituted-1,6-
and 1,7-naphthyridine derivatives.[3]

Anti-inflammatory Activity

Certain 1,7-naphthyridine analogs have demonstrated promising anti-inflammatory properties,
primarily through the inhibition of key signaling molecules in the inflammatory cascade.

Inhibition of p38 MAP Kinase

A series of 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of
p38 mitogen-activated protein (MAP) kinase, a key therapeutic target for inflammatory
diseases.[2] These compounds have been shown to reduce the production of the pro-
inflammatory cytokine TNFa.[2]

Table 3: Anti-inflammatory Activity of 1,7-Naphthyridine 1-Oxides
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Assay Model Endpoint EDso
) Acute murine model of  LPS-induced TNFa
In vivo ) ] ] 0.5 mg/kg (oral)
inflammation production

Chronic model of _
) ) o Reduction of
In vivo adjuvant arthritis in ] ] <1 mg/kg (oral)
) inflammation
rats

Data from a study on 1,7-naphthyridine 1-oxides as p38 MAP kinase inhibitors.[2]

Central Nervous System (CNS) Activity

Derivatives of 1,7-naphthyridine have also been explored for their potential in treating CNS
disorders.

Tachykinin NK1 Receptor Antagonism

Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and
evaluated as tachykinin NK1 receptor antagonists.[2] The NK1 receptor is implicated in various
physiological processes, including pain, depression, and inflammation.[2]

Table 4: CNS Activity of Axially Chiral 1,7-Naphthyridine-6-Carboxamide Derivatives
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Compound Target Assay ICs0 (NM)

Inhibition of [12°1]BH-
NK1 Receptor SP binding in human 0.80
IM-9 cells

(aR, S)-enantiomer
(3a-A)

Inhibition of [231]BH-
NK1 Receptor SP binding in human 620
IM-9 cells

(as, R)-enantiomer
(3b-B)

Inhibition of [125]]BH-
(aR,9R)-8b NK1 Receptor SP binding in human 0.45
IM-9 cells

Inhibition of [*25]]BH-
(9S)-7b NK1 Receptor SP binding in human 0.28
IM-9 cells

Data from studies on axially chiral 1,7-naphthyridine-6-carboxamide derivatives.[1][4]
Key SAR Observations:

o Stereochemistry: The stereochemistry of these axially chiral compounds is critical for their
activity. The (aR, S)-enantiomer (3a-A) was significantly more potent than its (aS, R)-
enantiomer (3b-B), highlighting the importance of the spatial arrangement of the substituents
for receptor binding.[1]

Experimental Protocols
PIP4AK2A ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during a kinase reaction, which is indicative
of the kinase's activity.

Materials:
o PIP4K2A enzyme

e 1,7-naphthyridine analog (inhibitor)
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Substrate (e.g., PI5P)

« ATP

ADP-GIlo™ Kinase Assay Kit (Promega)

Assay plates (e.g., 384-well white plates)

Luminometer

Procedure:
o Kinase Reaction:

o Add 5 uL of the 1,7-naphthyridine analog solution (at various concentrations) to the wells
of the assay plate.

o Add 5 pL of the substrate solution.
o Add 5 pL of the ATP solution.
o Initiate the reaction by adding 5 pL of the PIP4K2A enzyme solution.
o Incubate for 1 hour at room temperature.
e ADP Detection:

o Add 20 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

o Incubate for 40 minutes at room temperature.

o Add 40 uL of Kinase Detection Reagent to each well to convert ADP to ATP and generate
a luminescent signal.

o Incubate for 30-60 minutes at room temperature.

e Measurement:
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o Measure the luminescence using a plate-reading luminometer.

o The amount of ADP produced is proportional to the luminescence, and the inhibitory
activity of the 1,7-naphthyridine analog can be determined by the reduction in the
luminescent signal.

In Vivo Anti-inflammatory Assay (LPS-induced TNFa
production)

This protocol describes a common in vivo model to assess the anti-inflammatory activity of test
compounds.[2]

Materials:

Mice (e.g., BALB/c)

1,7-naphthyridine 1-oxide derivative or vehicle control

Lipopolysaccharide (LPS)

ELISA kit for mouse TNFa

Procedure:

Administer the 1,7-naphthyridine derivative or vehicle orally to the mice.

e After 1.5 hours, administer LPS intraperitoneally to induce an inflammatory response.

o After a specified time (e.g., 1-2 hours), collect blood samples from the mice.

o Separate the serum from the blood samples.

o Measure the concentration of TNFa in the serum using an ELISA kit according to the
manufacturer's instructions.

e The reduction in TNFa levels in the treated group compared to the vehicle control group
indicates the anti-inflammatory activity of the compound.
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Tachykinin NK1 Receptor Binding Assay

This assay measures the ability of a test compound to inhibit the binding of a radiolabeled
ligand to the NK1 receptor.

Materials:

Human IM-9 cells (expressing the NK1 receptor)

[*25]]BH-Substance P (radioligand)

Axially chiral 1,7-naphthyridine-6-carboxamide derivative (test compound)

Assay buffer

Scintillation counter

Procedure:

Incubate the IM-9 cells with the radioligand ([*2°I]BH-Substance P) and varying
concentrations of the test compound.

After incubation, separate the bound and free radioligand (e.g., by filtration).

Measure the amount of bound radioactivity using a scintillation counter.

The ability of the test compound to inhibit the binding of the radioligand is determined, and
the ICso value is calculated.

Signaling Pathways and Experimental Workflows
Signaling Pathways
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Caption: Inhibition of the Wnt signaling pathway by Bisleuconothine A.
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Caption: Inhibition of the p38 MAP Kinase pathway by 1,7-naphthyridine 1-oxides.
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Experimental Workflows
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Caption: General workflow for the synthesis of 5-bromo-8-substituted-1,7-naphthyridine
analogs.
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Caption: Workflow for the in vivo assessment of anti-inflammatory activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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